molecular formula C14H11F3O B1350613 3-(Trifluoromethyl)benzhydrol CAS No. 728-80-3

3-(Trifluoromethyl)benzhydrol

Cat. No. B1350613
CAS RN: 728-80-3
M. Wt: 252.23 g/mol
InChI Key: KRMIEGLFYDWJOT-UHFFFAOYSA-N
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Scientific Research Applications

Copper-Catalyzed Benzylic C(sp3)–H Trifluoromethylation

Copper-catalyzed benzylic C(sp3)–H trifluoromethylation is an efficient method under mild conditions. It exhibits broad substrate scope and compatibility with various functional groups, allowing late-stage C(sp3)–H trifluoromethylation of natural products or drug derivatives (Xiao et al., 2019).

Trifluoromethylation of Aryl Chlorides

The trifluoromethyl group plays an important role in pharmaceutical and agrochemical compounds. The palladium-catalyzed trifluoromethylation of aryl chlorides, including heterocycles, under mild conditions is essential for transforming a wide range of substrates in the synthesis of pharmaceuticals and agrochemicals (Cho et al., 2010).

Aliphatic C(sp3)–H Trifluoromethylation

The introduction of a trifluoromethyl group to alkyl C–H bonds has been achieved through the merger of copper catalysis with decatungstate photocatalysis. This methodology enables direct conversion of strong aliphatic and benzylic C–H bonds into C(sp3)–CF3 products, greatly enhancing the utility of trifluoromethylated analogues in drug and natural product synthesis (Sarver et al., 2020).

Rhenium-Catalyzed Trifluoromethylation

Rhenium-catalyzed trifluoromethylation involves the use of hypervalent iodine reagents for electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This process yields various aromatic trifluoromethylated products, which are significant in the synthesis of organic materials (Mejía & Togni, 2012).

Trifluoromethylation in Batch and Continuous Flow

Trifluoromethylation of olefins and (hetero)aromatics has been developed in both batch and flow systems, using benzophenone derivatives as photosensitisers. This process is critical for the synthesis of organic materials under visible light irradiation (Lefebvre et al., 2016).

Palladium-catalyzed 2,2,2-Trifluoroethylation

Palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters is an important method for introducing the trifluoromethyl group into aromatic compounds, with potential applications in medicinal chemistry (Zhao & Hu, 2012).

Aromatic Trifluoromethylation with Metal Complexes

The trifluoromethyl group's incorporation into organic molecules can significantly impact their biological properties. Aromatic trifluoromethylation with metal complexes is a vital process for creating fluorine-containing pharmaceuticals and agrochemicals (Tomashenko & Grushin, 2011).

Future Directions

The biological activities of 3-(Trifluoromethyl)benzhydrol should be further investigated to explore its therapeutic potential in various disease areas2.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

phenyl-[3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,13,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMIEGLFYDWJOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380509
Record name 3-(Trifluoromethyl)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)benzhydrol

CAS RN

728-80-3
Record name 3-(Trifluoromethyl)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)benzhydrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G Jalsovszky, S Holly, I Klebovich, L Vereczkey… - Journal of Molecular …, 1986 - Elsevier
The gas phase infrared spectra of the trimethylsilyl ethers of 1-decanol, 2-heptanol, cyclohexanol, α-phenylethanol, 3-trifluoromethyl-benzhydrol and 3-trifluoromethyl-α-ethyl benzhydrol …
Number of citations: 6 www.sciencedirect.com
I Klebovich, L Vereczkey - … of Chromatography B: Biomedical Sciences and …, 1980 - Elsevier
… to the human or dog blood samples in a ratio of 1:9, to prevent coagulation_ To 2 ml of human plasma, 1 ml of dog plasma, or 1 ml human urine, 600 ng of 3-trifluoromethyl-benzhydrol (…
Number of citations: 3 www.sciencedirect.com
I Klebovich, M Kapás, L Vereczkey - Journal of Chromatography B …, 1983 - Elsevier
… To 1 ml of human plasma or 2 ml of saliva, 200 ng (for 250 ~1 of rat plasma 100 ng) of 3-trifluoromethyl-benzhydrol (internal standard) were added. The flumecinol concentration in the …
Number of citations: 3 www.sciencedirect.com
GP Reyes - 2019 - digitalcollections.wesleyan.edu
The cathodic reduction of benzhydrols to diphenylmethanes in a 0.2 M tetraethylammonium tetrafluoroborate solution in acetonitrile were investigated. It was found that when the …
Number of citations: 0 digitalcollections.wesleyan.edu
M Del Bubba, A Cincinelli, L Checchini… - Journal of Chromatography …, 2011 - Elsevier
In this paper new cellulose tribenzoate/gypsum layers in the ratio up to 8/1 (w/w) were investigated for the chiral resolution of closely related aromatic ketones (eg tetralones and …
Number of citations: 9 www.sciencedirect.com
MA Shaikh, SG Agalave, AS Ubale… - The Journal of …, 2020 - ACS Publications
The sp 3 C–H alkylation of 9H-fluorene using alcohol and a Ru catalyst via the borrowing hydrogen concept has been described. This reaction was catalyzed by the [Ru(p-cymene)Cl 2 ] …
Number of citations: 17 pubs.acs.org

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